Hederacoside C is a triterpenoid saponin found predominantly in the leaves of the ivy plant, Hedera helix L., belonging to the family Araliaceae. [, , , , , , ] This compound is considered a key bioactive constituent of Hedera helix and plays a significant role in its various pharmacological activities. [, , , , , , , ] Hederacoside C is often used as a marker for standardization and quality control of ivy leaf extracts and related pharmaceuticals due to its abundance and documented pharmacological properties. [, , , , , , , , , ]
Synthesis Analysis
While the isolation and purification of Hederacoside C from Hedera helix are widely studied, information regarding its complete chemical synthesis is scarce in the current literature. Most studies focus on extraction and purification methods like column chromatography and solid-phase extraction techniques. [, , , , ]
Molecular Structure Analysis
Hederacoside C possesses a complex molecular structure characteristic of triterpenoid saponins. It consists of a hederagenin aglycone, a pentacyclic triterpene, linked to a sugar chain. [, , ] The specific glycosidic linkage and sugar composition contribute to its unique properties and biological activity. [, ]
Physical and Chemical Properties Analysis
Hederacoside C is a white crystalline powder. [] It exhibits limited solubility in water but dissolves readily in alcohols like methanol and ethanol. [, , ] Information about other physicochemical properties, such as melting point, boiling point, and spectroscopic data, can be found in various studies. [, , , , ]
Applications
Antimicrobial activity: Studies suggest Hederacoside C exhibits antimicrobial properties against a range of bacteria, including vancomycin-resistant enterococci. [, ] This property holds promise for the development of novel antimicrobial agents.
Anti-inflammatory activity: Hederacoside C has shown potential anti-inflammatory effects, possibly by modulating the S100A9/MAPK pathway and neutrophil recruitment. [, ] Further research could explore its use in treating inflammatory conditions.
Antiproliferative activity: Hederacoside C, in combination with other saponins from Hedera helix, has demonstrated antiproliferative activity against cervical epithelial tumor cells in vitro. [] This finding suggests its potential for cancer research.
Synergistic effects with other bioactive compounds: Studies have shown that Hederacoside C can act synergistically with insecticidal pea peptides, enhancing their efficacy against the rice weevil. [] This finding highlights its potential for use in pest control.
Quality control of Hedera helix products: Hederacoside C serves as a crucial marker for standardizing and controlling the quality of Hedera helix extracts and pharmaceuticals due to its consistent presence and established pharmacological activities. [, , , , , , , , , ]
Related Compounds
α-Hederin
Compound Description: α-Hederin is a triterpenoid saponin commonly found in Hedera helix (ivy) alongside Hederacoside C. It is known for its various biological activities, including anti-inflammatory, antiviral, and antifungal properties. [, , , , ]
Relevance: α-Hederin is structurally similar to Hederacoside C, sharing the same aglycone (hederagenin) but differing in their glycosidic moieties. Both compounds are considered major bioactive components of Hedera helix and contribute to its medicinal properties. [, , , , , ]
Hederagenin
Compound Description: Hederagenin is a pentacyclic triterpenoid and the aglycone of both Hederacoside C and α-hederin. It is found in various plant species and possesses a range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral effects. [, , , , ]
Relevance: Hederagenin is the core structure of Hederacoside C. The glycosylation of hederagenin at specific positions leads to the formation of various saponins, including Hederacoside C. Understanding the properties of hederagenin provides insights into the structure-activity relationships of its glycosylated derivatives like Hederacoside C. [, , , , ]
Hederacoside D
Compound Description: Hederacoside D is another triterpenoid saponin found in Hedera helix. Like Hederacoside C, it possesses expectorant and anti-inflammatory properties, contributing to the plant's traditional use in respiratory remedies. [, ]
Relevance: Hederacoside D is structurally related to Hederacoside C, differing in the composition of their sugar moieties. They often co-occur in Hedera helix extracts and contribute to its overall biological activity. [, ]
Hederasaponin B
Compound Description: Hederasaponin B is a triterpenoid saponin present in Hedera helix. It exhibits anti-inflammatory and antiviral properties and is being investigated for its potential in treating respiratory infections. [, ]
Relevance: Hederasaponin B is structurally similar to Hederacoside C, belonging to the same class of compounds found in Hedera helix. They contribute to the plant's therapeutic potential, particularly in addressing respiratory ailments. [, ]
Chlorogenic Acid
Compound Description: Chlorogenic acid is a phenolic compound widely distributed in plants, including Hedera helix. It possesses antioxidant, anti-inflammatory, and antidiabetic properties. [, , ]
Relevance: Although structurally different from Hederacoside C, Chlorogenic Acid is a significant constituent of Hedera helix and contributes to its pharmacological activities. It is often used as a secondary marker compound alongside Hederacoside C for the standardization and quality control of Hedera helix extracts. [, , ]
Rutin
Compound Description: Rutin is a flavonoid glycoside found in various plants, including Hedera helix. It is known for its antioxidant, anti-inflammatory, and vasoprotective properties. []
Relevance: Rutin, along with other flavonoids like nicotiflorin, contributes to the diverse pharmacological activities of Hedera helix. While structurally distinct from Hederacoside C, its presence in Hedera helix highlights the plant's rich phytochemical profile. []
Nicotiflorin
Compound Description: Nicotiflorin is a flavonoid glycoside found in several plants, including Hedera helix. It exhibits antioxidant and anti-inflammatory activities. [, ]
Relevance: Similar to Rutin, Nicotiflorin is a flavonoid component of Hedera helix that contributes to the plant's overall therapeutic properties. Its presence underscores the complex phytochemical makeup of Hedera helix. [, ]
Kaempferol 3-rutinoside
Compound Description: Kaempferol 3-rutinoside, also known as nicotiflorin, is a flavonoid glycoside present in Hedera helix. It possesses antioxidant and anti-inflammatory properties. []
Relevance: As a flavonoid constituent of Hedera helix, Kaempferol 3-rutinoside contributes to the plant's multifaceted pharmacological activities. While structurally different from Hederacoside C, its presence underscores the diverse range of beneficial compounds found in Hedera helix. []
Compound Description: Betulinic acid is a naturally occurring pentacyclic triterpenoid with anti-inflammatory, antiviral, and antitumor properties. []
Relevance: Betulinic acid, similar to hederagenin, the core structure of Hederacoside C, exhibits various pharmacological effects. The structural similarities between these compounds can provide insights into the structure-activity relationships of triterpenoids and their potential applications. []
Glycyrrhizic Acid
Compound Description: Glycyrrhizic acid is a triterpenoid saponin derived from licorice root, known for its anti-inflammatory, antiviral, and hepatoprotective properties. []
Relevance: Glycyrrhizic acid, like Hederacoside C, is a triterpenoid saponin, and studying its activities can provide valuable information for understanding the broader biological effects of this class of compounds. []
Compound Description: Primulic acid 1 is a triterpenoid saponin found in various Primula species, known for its expectorant and anti-inflammatory effects. []
Relevance: As with Glycyrrhizic acid, Primulic acid 1 belongs to the triterpenoid saponin class of compounds, similar to Hederacoside C. Investigating the properties of related saponins helps in understanding the structure-activity relationships and potential therapeutic applications of this chemical class. []
Soyasaponin I
Compound Description: Soyasaponin I is a triterpenoid saponin found in soybeans and other legumes. It exhibits various biological activities, including cholesterol-lowering, antitumor, and antiviral effects. []
Relevance: Soyasaponin I, being a triterpenoid saponin, shares structural similarities with Hederacoside C. Research on Soyasaponin I, particularly its interactions with biological systems, can offer valuable insights into the mechanisms of action of Hederacoside C. []
Dehydrosoyasaponin I
Compound Description: Dehydrosoyasaponin I is a triterpenoid saponin structurally related to soyasaponin I. It is also found in soybeans and possesses various biological activities, including anti-inflammatory and antioxidant effects. []
Relevance: Dehydrosoyasaponin I is another example of a triterpenoid saponin, like Hederacoside C. The study of structurally related saponins can provide a comparative framework for understanding their biological activities and potential therapeutic uses. []
Echinocystic Acid 3-glucoside
Compound Description: Echinocystic acid 3-glucoside is a triterpenoid saponin found in various plants, including some traditional medicinal herbs. It exhibits anti-inflammatory and antioxidant properties. []
Relevance: Echinocystic acid 3-glucoside, similar to Hederacoside C, belongs to the class of triterpenoid saponins. Understanding its properties and biological effects can contribute to a broader understanding of the therapeutic potential of this class of natural products. []
β-Escin
Compound Description: β-Escin is a mixture of triterpenoid saponins derived from the horse chestnut tree, known for its anti-inflammatory and venotonic properties. []
Relevance: β-Escin represents another example of a triterpenoid saponin, sharing structural similarities with Hederacoside C. Its well-documented pharmacological activities, particularly in vascular health, offer a reference point for exploring potential applications of Hederacoside C. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) mediate the hydrolysis of the endocannabinoids arachidonoyl ethanolamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. JZL 195 is a potent inhibitor of both FAAH and MAGL (IC50s = 2 and 4 nM, respectively). It poorly inhibits neuropathy target esterase and ABHD6 and does not inhibit other brain serine hydrolases. JZL 195 displays time-dependent inhibition of FAAH and MAGL in vivo, consistent with a covalent mechanism of activation. The in vivo inhibitory actions of JZL 195 against FAAH and MAGL are comparable to those of the selective inhibitors PF-3845 and JZL 184, respectively. Through its inhibitory actions, JZL 195 simultaneously augments brain levels of AEA and 2-AG, producing antinociceptive, cataleptic, and hypomotility effects like those produced by direct CB1 agonists. JZL195 is a potent and selective dual inhibitor of FAAH and monacylglycerol lipase (MAGL). JZL195 has greater anti-allodynic efficacy than selective FAAH, or MAGL inhibitors, plus a greater therapeutic window than a cannabinoid receptor agonist. JZL195 may have greater potential in alleviating neuropathic pain, compared to selective FAAH and MAGL inhibitors, or cannabinoid receptor agonists.
JZP 430 is a potent and irreversible inhibitor of α/β-hydrolase domain 6 (ABHD6). JZP-430 is a potent and selective ABHD6 inhibitor. P-430 potently and irreversibly inhibited hABHD6 (IC50 =44 nM) and showed ∼230-fold selectivity over fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL), the main off-targets of related compounds. Additionally, activity-based protein profiling indicated that JZP-430 displays good selectivity among the serine hydrolases of the mouse brain membrane proteome. JZP-430 has been identified as a highly selective, irreversible inhibitor of hABHD6, which may provide a novel approach in the treatment of obesity and type II diabetes.
K00135 is a potent and selective inhibitor of PIM kinases. K00135 was shown to impair survival and clonogenic growth of a panel of human acute leukemia cells. Exposure to K00135 also significantly suppressed in vitro growth of leukemic blasts from five acute myelogenous leukemia patients but not of normal umbilical cord blood mononuclear cells.
K-111, also known as BM-170744, is a PPAR alpha agonist potentially for the treatment of type 2 diabetes mellitus and hyperlipidemia. K-111 has shown efficacy in improving insulin resistance, reducing bodyweight, and ameliorating atherogenic dyslipidemia. Preliminary evidence suggests that toxicity and adverse events are low.
K777 is a cysteine protease inhibitor. It inhibits human cathepsin S (Ki = 0.002 µM) and human cathepsin L (Ki = 0.05 µM), which cleaves the severe acute respiratory coronavirus 2 (SARS-CoV-2) spike glycoprotein, also known as the surface glycoprotein. K777 is selective for these proteases over human cathepsin K, -B, and -C (Kis = 0.4, 3, >100 µM, respectively), as well as the SARS-CoV-2 cysteine proteases papain-like protease (PLpro) and main protease (Mpro), also known as the 3C-like protease (3CLpro; Kis = >100 µM for both). It prevents cleavage of the spike protein S1 subunit in vitro and reduces the cytopathic effect of SARS-CoV-2 in infected Vero E6, HeLa/ACE2, and A549/ACE2 cells (EC50s = <0.074, 0.004, and <0.080 µM, respectively). K777 induces mortality in T. b. brucei trypanosomes (IC50 = 0.1 µM) and reduces myocardial damage in a canine model of T. cruzi infection when administered at a dose of 50 mg/kg twice per day. It also inhibits chemokine (C-C motif) ligand 17 (CCL17) binding to, and CCL17-induced chemotaxis of, HuT 78 cells (IC50s = 0.057 and 0.0089 µM, respectively), as well as induces chemokine (C-C motif) receptor 4 (CCR4) internalization. K-11777, also known as APC 3316; and K 777, is a a potent, irreversible cysteine protease inhibitor and a potent and selective CCR4 antagonist. Its therapeutic targets are cruzain, a cysteine protease of the protozoan parasite Trypanosoma cruzi, and cathepsins B and L, which are associated with cancer progression. K777 inhibited both CCL17 binding and CCL17-induced chemotaxis in Hut78 cells (IC50: 57 and 8.9 nmol/l, respectively). K777 induced CCR4 internalization, with a ∼50% reduction of cell surface CCR4. K777 did not inhibit CXCR4-induced chemotaxis or internalization and did not bring about Ca(2+) mobilization by itself.